molecular formula C15H14ClN3O3S B2600433 1-(2-CHLOROPYRIDIN-3-YL)-3-(3,5-DIMETHOXYBENZOYL)THIOUREA CAS No. 866014-40-6

1-(2-CHLOROPYRIDIN-3-YL)-3-(3,5-DIMETHOXYBENZOYL)THIOUREA

Cat. No.: B2600433
CAS No.: 866014-40-6
M. Wt: 351.81
InChI Key: UWEZNCXRQXTJPF-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chloropyridine ring and a dimethoxybenzoyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 3,5-dimethoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(2-Chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)thiourea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridin-3-yl)-3-(3,5-dimethoxyphenyl)thiourea
  • 1-(2-Chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)urea
  • 1-(2-Chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)thiocarbamate

Uniqueness

1-(2-Chloropyridin-3-yl)-3-(3,5-dimethoxybenzoyl)thiourea is unique due to the presence of both a chloropyridine ring and a dimethoxybenzoyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-21-10-6-9(7-11(8-10)22-2)14(20)19-15(23)18-12-4-3-5-17-13(12)16/h3-8H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZNCXRQXTJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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